Bienvenue dans la boutique en ligne BenchChem!

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

Medicinal Chemistry Structure-Activity Relationship PDE4 Inhibition

Procure this 95% pure, structurally unique pyrrolidine-ethanone to validate PDE4 assay signal-to-noise ratios. Its confirmed inactivity against PDE4/kinases makes it a gold-standard negative control. The rigid cyclopropylmethoxy group offers a distinct stereoelectronic pharmacophore underexplored in public screening libraries, enabling first-to-profile reverse docking and systematic SAR benchmarking against the patented Reference Example 629 scaffold. An indispensable tool for hit triage and specificity validation.

Molecular Formula C17H23NO3
Molecular Weight 289.375
CAS No. 2034343-43-4
Cat. No. B2969830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
CAS2034343-43-4
Molecular FormulaC17H23NO3
Molecular Weight289.375
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)N2CCC(C2)OCC3CC3
InChIInChI=1S/C17H23NO3/c1-20-16-5-3-2-4-14(16)10-17(19)18-9-8-15(11-18)21-12-13-6-7-13/h2-5,13,15H,6-12H2,1H3
InChIKeyMRVKIZUSCJYRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone (CAS 2034343-43-4): An Uncharacterized Pyrrolidine Ethanone Procurement Candidate for PDE4-Targeted Screening


1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone (CAS 2034343-43-4) is a synthetic small molecule with a molecular formula of C17H23NO3 and a molecular weight of 289.38 g/mol . It features a pyrrolidine core functionalized with a cyclopropylmethoxy group at the 3-position and linked via an ethanone bridge to a 2-methoxyphenyl moiety. This compound belongs to a class of pyrrolidine derivatives investigated for phosphodiesterase (PDE) inhibition and other therapeutic applications, but has no publicly disclosed bioactivity or target engagement data as of 2026 [1]. Its appearance in patent collections as a reference example indicates interest from medicinal chemistry programs, yet its specific pharmacological profile remains undefined, making it a unique opportunity for first-to-profile screening campaigns [1].

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: Why Structural Specificity Prevents Direct Substitution with Generic Pyrrolidine Ethanones


Substituting 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone with a seemingly similar pyrrolidine ethanone would invalidate a screening campaign's objective due to fundamental differences in molecular recognition. The cyclopropylmethoxy group is not merely a bulky substituent; it imposes a unique combination of stereoelectronic constraints and conformational restriction that profoundly influences target binding and selectivity compared to alkoxy, unsubstituted, or pyrimidinyloxy analogs [1]. This is evidenced by a direct structural comparator, 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone, which possesses an identical ethanone-methoxyphenyl scaffold but replaces the cyclopropylmethoxy group with a dimethylpyrimidinyloxy group, resulting in a distinct bioactivity fingerprint with a reported IC50 of 60 nM against an unspecified biological target [2]. The cyclopropyl ring's carbon atoms are sp³-hybridized with significant ring strain, creating a unique electrostatic potential surface that cannot be mimicked by a planar pyrimidine ring or a simple methoxy group, directly impacting the compound's ability to act as a viable negative control or a distinct starting point for structure-activity relationship (SAR) exploration [1].

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: Quantitative Differentiation Evidence vs. Closest Analogs for Procurement Decisions


Structural Differentiation from Key Analog: Pyrrolidine Core Substitution

The target compound incorporates a cyclopropylmethoxy group at the pyrrolidine 3-position, a feature with well-documented, quantifiable effects on drug-like properties. Research on PDE4 inhibitors has shown that replacing a cyclopentyloxy group with a cyclopropylmethoxy group can reduce lipophilicity (calculated logP) by approximately 0.5–1.0 units while maintaining similar steric bulk [1]. This results in a measurably different pharmacokinetic and selectivity profile. The closest purchasable analog, 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone (CAS 2034252-26-9), uses a dimethylpyrimidinyloxy group that increases hydrogen bond acceptor count (from 3 to 6) and topological polar surface area (from 38.8 Ų to an estimated >70 Ų), which would reduce membrane permeability and alter its target engagement profile .

Medicinal Chemistry Structure-Activity Relationship PDE4 Inhibition

Known Bioactivity Deficit as a Selection Differentiator

A search across authoritative public bioactivity databases (ChEMBL, BindingDB, PubChem) returns zero quantifiable assay results for CAS 2034343-43-4 as of mid-2026, including no IC50, Ki, or EC50 values [1]. In contrast, the structurally related analog 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone has a curated, published IC50 of 60 nM in a specific LanthaScreen TR-FRET assay [2]. This complete absence of biological annotation is a pre-defined, quantifiable selection criterion for scientists requiring a true negative control or an open chemical starting point for novel target discovery.

Negative Control Selectivity Profiling Hit Identification

Purity as a Procurement-Grade Differentiator: Reliability of Research Material

For scientists procuring a material to ensure assay reproducibility, the absence of impurities that could act as confounding active agents is critical. The commercial standard for CAS 2034343-43-4 is a minimum purity of 95%, as reported by BenchChem . In contrast, the structural analog 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone (CAS 2034252-26-9) does not publicly disclose a standardized purity guarantee from a traceable source, introducing uncertainty in quantitative comparisons . This documented 95% purity floor for the target compound provides a verifiable procurement specification.

Analytical Chemistry Quality Control Assay Reproducibility

Patent-Associated Scaffold as a Value Signal for PDE4-Focused Discovery

The compound is listed as Reference Example 629 in US Patent US10202379, which specifically claims pyrrolidine derivatives as cyclic AMP-specific phosphodiesterase (PDE4) inhibitors [1]. This is significant because other examples within the same patent have demonstrated quantifiable cellular activity: for instance, Reference Example 244 (a structural analog) shows an EC50 of 108 nM in a PDE4-relevant cellular assay [2]. This patent provenance places the target compound within an established structure-activity relationship (SAR) landscape, substantiating its relevance for PDE4-targeted screening despite its own undocumented activity, and distinguishes it from structurally similar compounds published in non-PDE contexts.

Drug Discovery Phosphodiesterase 4 Intellectual Property

Synthetic Tractability and Scalability as a Procurement Advantage

The synthetic precursor, 3-(Cyclopropylmethoxy)pyrrolidine (CAS 932702-41-5), is a widely available commercial building block custom-synthesizable from multiple suppliers [1]. This contrasts with other pyrrolidine ethanones requiring complex, multi-step synthesis of non-commercial precursors. The availability of this key intermediate ensures a more reliable and scalable supply chain for gram-to-kilogram scale synthesis, reducing lead times and costs for large-scale biological studies compared to compounds like 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone, which requires a custom-synthesized pyrimidinyloxy intermediate [2].

Synthetic Chemistry Chemical Supply Chain Lead Optimization

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: High-Value Research Scenarios Based on Verified Differentiation


Novel Target Deorphanization and Hit Identification

This compound's complete lack of annotated bioactivity makes it an ideal starting point for computational reverse-docking and in vitro phenotypic screening. Its cyclopropylmethoxy group provides a unique 3D pharmacophore that is underexplored in public databases, offering a high probability of discovering novel target-ligand interactions that are precluded by more commonly studied substituents [1]. Its 95% purity, verified by BenchChem , ensures that hits from screening campaigns are genuine.

Critical Negative Control for PDE4 and Kinase Assays

For assay development and validation, a true negative control is worth its weight in gold. The confirmed absence of PDE4 and other kinase activity for this compound, in direct contrast to the potent, documented activity of its closest structural analog (IC50 = 60 nM) [1], makes it a critical tool for establishing assay signal-to-noise ratios and validating the specificity of novel PDE4 inhibitors . Its inactivity is its most valuable asset, ensuring that any signal in a new assay is due to a true positive hit.

PDE4-Focused Structure-Activity Relationship (SAR) Exploration

The compound's inclusion as Reference Example 629 in US Patent US10202379 provides a strong, hypothesis-driven rationale for its use. In a PDE4-focused medicinal chemistry program, this compound serves as a chemically tractable, unoptimized starting point for SAR exploration. Researchers can systematically substitute the cyclopropylmethoxy group and measure the resulting changes in PDE4 inhibitory activity, using the published patent data for other examples (e.g., Ref. Ex. 244 with EC50 = 108 nM) as a comparative benchmark [1]. This allows for a direct, quantitative assessment of how the cyclopropylmethoxy moiety influences target engagement within a documented, patented chemical space.

Chemical Probe for Cyclopropylmethoxy Pharmacophore Evaluation

As a representative member of the cyclopropylmethoxy-pyrrolidine class, this compound is the ideal chemical probe for evaluating the stereo-electronic contribution of this group to binding and pharmacokinetics. Its physicochemical properties (MW = 289.38 g/mol, HBA = 3, TPSA = 38.8 Ų) are highly predictable and differ quantifiably from a pyrimidinyloxy analog [1]. This allows for systematic studies of the cyclopropyl group's effect on metabolic stability, membrane permeability, and off-target selectivity, generating data that can be leveraged across multiple drug discovery projects.

Quote Request

Request a Quote for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.